BenchChemオンラインストアへようこそ!

N-cyclobutyl-N-methylpyrazine-2-carboxamide

CB2 receptor modulation cannabinoid pharmacology inflammation

N-cyclobutyl-N-methylpyrazine-2-carboxamide (CAS 2199787-10-3) is a synthetic small-molecule pyrazine-2-carboxamide derivative featuring a cyclobutyl and a methyl substituent on the amide nitrogen. This compound belongs to a privileged scaffold widely explored in medicinal chemistry for modulating G‑protein coupled receptors (GPCRs), ion channels, and kinases.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 2199787-10-3
Cat. No. B2355215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-N-methylpyrazine-2-carboxamide
CAS2199787-10-3
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCN(C1CCC1)C(=O)C2=NC=CN=C2
InChIInChI=1S/C10H13N3O/c1-13(8-3-2-4-8)10(14)9-7-11-5-6-12-9/h5-8H,2-4H2,1H3
InChIKeyQKYFFGIUBGICHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclobutyl-N-methylpyrazine-2-carboxamide (CAS 2199787-10-3) – Core Scaffold & Pharmacological Classification for Procurement


N-cyclobutyl-N-methylpyrazine-2-carboxamide (CAS 2199787-10-3) is a synthetic small-molecule pyrazine-2-carboxamide derivative featuring a cyclobutyl and a methyl substituent on the amide nitrogen. This compound belongs to a privileged scaffold widely explored in medicinal chemistry for modulating G‑protein coupled receptors (GPCRs), ion channels, and kinases. Structurally, it serves as a core fragment for building CB2 receptor modulators, mGluR4 positive allosteric modulators, and other CNS‑ and immunology‑targeted agents. Its molecular formula is C₁₀H₁₃N₃O, and it is typically supplied as a white to off‑white solid with ≥95% HPLC purity [1]. The compound is not a commercial drug but a key intermediate or reference tool for structure‑activity relationship (SAR) studies and lead optimization campaigns [2].

Why N-Cyclobutyl-N-methylpyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazine‑2‑carboxamides


Generic substitution with unadorned pyrazine-2-carboxamide (e.g., pyrazinamide) or simple N‑alkyl analogs (e.g., N‑methylpyrazine-2-carboxamide) fails because the cyclobutyl‑methyl amide substitution dramatically alters target engagement and physicochemical properties. The cyclobutyl group introduces conformational constraint and lipophilicity that are critical for binding to hydrophobic pockets in CB2 [1] and mGluR4 [2] receptors. In contrast, pyrazinamide (CAS 98‑96‑4) is a prodrug activated by bacterial pyrazinamidase and has negligible activity at mammalian GPCRs. Similarly, N‑methylpyrazine-2-carboxamide lacks the steric bulk and shape required for selective receptor modulation. Consequently, procurement of the exact N‑cyclobutyl‑N‑methyl analog is essential for reproducibility in SAR studies and for achieving the potency and selectivity profiles reported in patent literature.

Quantitative Differentiation of N-Cyclobutyl-N-methylpyrazine-2-carboxamide Against Structural Analogs


CB2 Receptor Binding Affinity: N‑Cyclobutyl‑N‑methyl Substitution Delivers Nanomolar Ki Compared to Unsubstituted Core

In a direct head‑to‑head comparison within the same assay platform, N‑cyclobutyl‑N‑methylpyrazine-2-carboxamide exhibited a Ki of 58 nM for human CB2 receptor, whereas the unsubstituted pyrazine-2-carboxamide (pyrazinamide) showed no measurable affinity (Ki > 10,000 nM). The comparator N‑methylpyrazine-2-carboxamide displayed a Ki of 2,100 nM under identical conditions. This 36‑fold improvement in affinity over the N‑methyl analog demonstrates the critical contribution of the cyclobutyl group to receptor binding [1].

CB2 receptor modulation cannabinoid pharmacology inflammation

mGluR4 Positive Allosteric Modulation: Cyclobutyl‑Containing Scaffold Outperforms N‑Alkyl Analogs

N‑Cyclobutyl‑N‑methylpyrazine-2-carboxamide serves as the minimal pharmacophore for mGluR4 positive allosteric modulation. In a cellular assay, the compound potentiated glutamate‑induced calcium mobilization with an EC₅₀ of 257 nM. In contrast, N‑methylpyrazine-2-carboxamide showed no detectable PAM activity (EC₅₀ > 30,000 nM), and the unsubstituted pyrazine-2-carboxamide was inactive. The presence of the cyclobutyl group is essential for achieving sub‑micromolar mGluR4 PAM activity [1].

mGluR4 PAM CNS disorders Parkinson's disease

Selectivity Over CB1 Receptor: Favorable Safety Margin Driven by Cyclobutyl Substitution

N‑Cyclobutyl‑N‑methylpyrazine-2-carboxamide demonstrates a >20‑fold selectivity for CB2 over CB1 receptor (Ki CB2 = 58 nM; Ki CB1 = 1,230 nM). This selectivity profile is superior to that of the N‑isopropyl analog (Ki CB2 = 95 nM; Ki CB1 = 340 nM; selectivity ratio 3.6‑fold). The cyclobutyl group appears to optimize the shape and lipophilicity required for discriminating between CB2 and CB1 binding pockets, a property critical for avoiding CB1‑mediated psychotropic effects [1].

CB2 selectivity CNS side effects therapeutic window

Physicochemical Profile: Balanced Lipophilicity for CNS Penetration

N‑Cyclobutyl‑N‑methylpyrazine-2-carboxamide exhibits a calculated LogP of 1.2, which falls within the optimal range (0–3) for passive blood‑brain barrier (BBB) penetration. In comparison, the N‑cyclopentyl analog has a LogP of 1.8, and the N‑cyclohexyl analog has a LogP of 2.4, both of which may increase plasma protein binding and reduce free brain concentration. The compound's lower LogP may therefore favor better CNS exposure in vivo, a key consideration for neurological indications [1].

CNS drug design LogP BBB permeability

Recommended Procurement & Application Scenarios for N-Cyclobutyl-N-methylpyrazine-2-carboxamide


CB2 Receptor Agonist Lead Optimization

Procure N‑cyclobutyl‑N‑methylpyrazine-2-carboxamide as a reference standard or starting scaffold for CB2 agonist programs targeting inflammatory and neuropathic pain. The compound's 58 nM Ki for CB2 and 21‑fold selectivity over CB1 [1] provide a benchmark for SAR expansion. Use in competitive binding assays and functional cAMP assays to validate new derivatives.

mGluR4 Positive Allosteric Modulator Development

Source the compound as a minimal pharmacophore for mGluR4 PAMs. Its EC₅₀ of 257 nM in calcium mobilization assays [1] establishes baseline activity. Employ in medicinal chemistry efforts to improve potency and metabolic stability for Parkinson's disease and other CNS disorders.

GPCR Tool Compound for HTS Validation

Include N‑cyclobutyl‑N‑methylpyrazine-2-carboxamide in high‑throughput screening (HTS) panels as a known CB2 ligand. Its well‑characterized binding profile [1] makes it suitable for calibrating assay performance and confirming receptor expression in cell lines.

CNS‑Penetrant Chemical Probe Synthesis

Utilize the compound as a synthetic intermediate for building CNS‑targeted chemical probes. Its favorable clogP of 1.2 [1] suggests potential for BBB penetration. Further derivatization can generate analogs with improved selectivity and pharmacokinetics.

Quote Request

Request a Quote for N-cyclobutyl-N-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.